![molecular formula C16H9Cl2NO4S B2517768 4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide CAS No. 850719-04-9](/img/structure/B2517768.png)
4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide, also known as SU6656, is a synthetic compound that belongs to the family of pyrazolopyrimidine derivatives. It is a potent and selective inhibitor of Src family kinases, which are involved in various cellular processes such as proliferation, differentiation, and survival. SU6656 has been extensively studied for its potential applications in cancer research and drug development.
Scientific Research Applications
- Application : The compound’s delocalized π electron system contributes to its NLO response. Researchers have explored its potential as a chromophore in NLO single crystals .
- Application : 4-chloro-3-formylcoumarin serves as a multifaceted building block. It participates in classical reactions, microwave-mediated reactions, and transition metal-catalyzed reactions to yield 3,4-substituted coumarins and fused coumarin derivatives .
- Application : Researchers have grown single crystals of 4-chloro-3-nitrobenzophenone using both conventional slow evaporation solution technique (SEST) and Sankarnarayanan–Ramasamy (SR) method. SR-grown crystals exhibit better optical transparency due to reduced defects .
- Application : The compound exhibits different cut-off wavelengths and band gap energies between SEST and SR-grown crystals. SR-grown crystals show higher transmittance in the UV–Visible range .
Nonlinear Optical (NLO) Materials
Organic Synthesis and Coumarin Derivatives
Crystal Growth Techniques
Optical Band Gap and Transmittance
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s interaction with its targets, its stability, and its overall therapeutic efficacy.
properties
IUPAC Name |
4-chloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO4S/c17-9-5-7-10(8-6-9)24(22,23)19-14-13(18)15(20)11-3-1-2-4-12(11)16(14)21/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHWHSVOLUBVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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